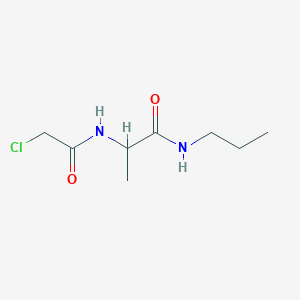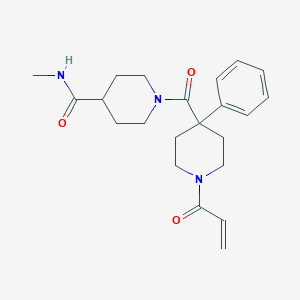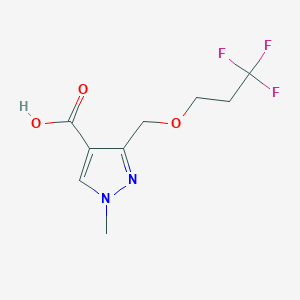![molecular formula C22H23N3O3S B2553253 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897483-19-1](/img/structure/B2553253.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that has been investigated for various properties . It has been theoretically investigated for many properties including spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .
Molecular Structure Analysis
The molecular structure of the compound has been investigated using various techniques such as NMR, mass spectrum, and X-ray crystallography . The compound has been crystallized in the monoclinic space group P 2 1 /n with specific cell parameters . The chromenone ring system is slightly twisted from planarity and the dihedral angle formed between the plane of the chromenone ring and benzene ring is 47.75° .科学的研究の応用
Synthesis and Biological Activity
- The synthesis and biological activity of related compounds have been explored, indicating the interest in derivatives of dihydrobenzo[d]dioxin and dimethylbenzo[d]thiazol for their antimicrobial properties. Mhaske et al. (2014) reported on the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, characterized by spectral methods and evaluated for in vitro antibacterial activity, demonstrating moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antimicrobial and Antiproliferative Potential
- Patel et al. (2011) synthesized new pyridine derivatives with antimicrobial activity, highlighting the potential of related structures in developing new antimicrobial agents. These compounds showed variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
- The introduction of 2,3-dihydrobenzo[b][1,4]dioxin structures in the synthesis of novel derivatives has been shown to enhance biological activity, as evidenced by Yang et al. (2012) in their study on B-Raf kinase inhibitors, indicating the potential for cancer treatment (Yang et al., 2012).
Structural and Chemical Characterization
- Chen et al. (2012) focused on the synthesis and characterization of dimethoxy derivatives involving dihydrobenzofuran and dihydrobenzodioxin structures, contributing to the understanding of these compounds' chemical properties (Chen, Ye, & Hu, 2012).
Potential for Dual Antidepressant Drugs
- Exploration of benzo[b]thiophene derivatives for dual antidepressant drugs shows the versatility of these molecular frameworks. Orus et al. (2002) synthesized compounds with significant affinity for 5-HT1A receptors and serotonin reuptake inhibition, showcasing the therapeutic potential in psychiatric medication (Orus et al., 2002).
作用機序
将来の方向性
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-11-15(2)20-17(12-14)23-22(29-20)25-7-5-24(6-8-25)21(26)16-3-4-18-19(13-16)28-10-9-27-18/h3-4,11-13H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUDBOMBJYUTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)
![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)




![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)
![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)
![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2553192.png)
